molecular formula C7H5BF2O3 B3241256 3,4-Difluoro-5-formylphenylboronic acid CAS No. 1451393-34-2

3,4-Difluoro-5-formylphenylboronic acid

Cat. No.: B3241256
CAS No.: 1451393-34-2
M. Wt: 185.92 g/mol
InChI Key: UZXWYGACIABDHY-UHFFFAOYSA-N
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Description

Contextualization of Arylboronic Acids as Versatile Synthetic Intermediates and Reagents

Arylboronic acids and their derivatives have become indispensable tools in organic synthesis, materials science, and pharmaceutical development. nih.gov Their value stems from a combination of favorable characteristics, including relatively high reactivity, low toxicity, and broad commercial availability. nih.gov These compounds are most renowned for their role as key coupling partners in transition-metal-catalyzed reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

The Suzuki-Miyaura cross-coupling reaction, first reported in 1981, stands as a primary example of their utility, enabling the efficient synthesis of biaryls, styrenes, and conjugated dienes. libretexts.org The general mechanism involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The reaction conditions are often mild and compatible with a wide array of functional groups, making arylboronic acids essential building blocks for constructing complex molecular architectures. researchgate.net Beyond their dominance in cross-coupling, recent research has also explored transition-metal-free transformations of arylboronic acids, further expanding their synthetic applications. nih.gov

Overview of Organofluorine Chemistry and the Strategic Role of Fluorine Atom Incorporation in Aromatic Systems

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has a profound impact on numerous fields, especially medicinal chemistry. wikipedia.orgjst.go.jp The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to molecules. jst.go.jp The strategic incorporation of fluorine atoms into aromatic systems is a widely used tactic in drug design to modulate a molecule's physicochemical and biological properties. nih.govvictoria.ac.nz

Fluorine, being the most electronegative element, can significantly alter the electronic properties of an aromatic ring, influencing its reactivity. numberanalytics.comnumberanalytics.com Judicious placement of fluorine can enhance several key pharmacokinetic parameters. victoria.ac.nznih.gov For instance, it can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P-450 enzymes. mdpi.com Furthermore, fluorine substitution can increase a compound's lipophilicity, which can improve its ability to permeate biological membranes. mdpi.com The introduction of fluorine can also influence the acidity (pKa) of nearby functional groups and enhance the binding affinity of a drug candidate to its target protein. nih.govnih.gov These unique properties have made fluorinated aromatic compounds crucial components in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

The Synthetic Utility of Formyl Functionalization in Aromatic Systems for Advanced Chemical Synthesis

The formyl group (–CHO) is a highly versatile functional group in organic synthesis, and aromatic aldehydes are key intermediates for creating more complex molecules. tcichemicals.comnih.gov The aldehyde functionality is a reactive electrophile that can be readily transformed into a wide range of other groups. nih.gov

Common transformations include oxidation to a carboxylic acid, reduction to a primary alcohol, and reductive amination to form an amine. tcichemicals.com Aromatic aldehydes are also critical substrates for numerous carbon-carbon bond-forming reactions. These include the Wittig reaction to produce alkenes and the aldol (B89426) reaction. tcichemicals.com A variety of methods exist for introducing a formyl group onto an aromatic ring, a process known as formylation. wikipedia.org These include the Gattermann-Koch reaction, the Vilsmeier-Haack reaction, and the Duff reaction, each suited for different types of aromatic substrates. tcichemicals.compurechemistry.org The reactivity and synthetic accessibility of the formyl group make it a cornerstone of synthetic strategy. nih.gov Formyl-substituted phenylboronic acids, in particular, possess significant synthetic utility due to the presence of the reactive aldehyde group alongside the boronic acid moiety. mdpi.com

Specific Research Significance of 3,4-Difluoro-5-formylphenylboronic Acid in Contemporary Organic Synthesis as a Unique Building Block

3,4-Difluoro-5-formylphenylboronic acid is a specialized building block that uniquely combines three synthetically valuable functionalities in one molecule: a boronic acid group for cross-coupling reactions, a difluorinated aromatic ring for modulating molecular properties, and a formyl group for subsequent functional group interconversion. This trifunctional nature makes it a highly valuable reagent in the synthesis of complex, highly functionalized molecules, particularly for applications in medicinal chemistry and materials science. arctomsci.comresearchgate.net

The presence of the vicinal fluorine atoms significantly influences the electronic nature of the aromatic ring, while the formyl group provides a reactive handle for further synthetic elaboration. The boronic acid function allows for its incorporation into larger structures via reactions like the Suzuki-Miyaura coupling. libretexts.org This combination allows chemists to introduce a fluorinated, functionalizable aryl moiety into a target molecule in a single step. Such building blocks are crucial for creating libraries of bioactive compounds for drug discovery and for exploring structure-activity relationships. researchgate.netnih.gov The strategic placement of the fluoro and formyl groups ortho and para to the boronic acid offers specific steric and electronic properties that can be exploited in the design of novel chemical entities.

Data Tables

Table 1: Physicochemical Properties of 3,4-Difluoro-5-formylphenylboronic acid

PropertyValue
CAS Number 1451393-34-2 arctomsci.com
Molecular Formula C₇H₅BF₂O₃
Molecular Weight 185.92 g/mol
Appearance Typically a solid
General Class Arylboronic Acid nih.gov

Table 2: Selected Methods for Aromatic Formylation

Reaction NameReagentsSubstrate Scope
Gattermann-Koch Reaction Carbon monoxide (CO), Hydrochloric acid (HCl), Lewis acid (e.g., AlCl₃)Electron-rich aromatic compounds (e.g., benzene (B151609), toluene). wikipedia.orgpurechemistry.org
Vilsmeier-Haack Reaction Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)Activated aromatic compounds (e.g., anilines, phenols, heterocycles). tcichemicals.comnih.gov
Duff Reaction HexamethylenetetramineElectron-rich aromatic compounds, especially phenols. tcichemicals.comwikipedia.org
Rieche Formylation Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄)Electron-rich aromatic rings, suitable for sterically hindered sites. tcichemicals.comnih.gov

Properties

IUPAC Name

(3,4-difluoro-5-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O3/c9-6-2-5(8(12)13)1-4(3-11)7(6)10/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXWYGACIABDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248567
Record name Boronic acid, B-(3,4-difluoro-5-formylphenyl)-
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Molecular Weight

185.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-34-2
Record name Boronic acid, B-(3,4-difluoro-5-formylphenyl)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3,4-difluoro-5-formylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 3,4 Difluoro 5 Formylphenylboronic Acid

Electronic Effects of Vicinal Fluorine Substituents on the Boron Lewis Acidity and Aromatic Ring Reactivity

The chemical behavior of 3,4-Difluoro-5-formylphenylboronic acid is significantly shaped by the potent electronic effects of its substituents. The two vicinal fluorine atoms, positioned ortho and meta to the boronic acid group, exert a strong influence on the molecule's properties. Fluorine is highly electronegative, leading to a powerful electron-withdrawing inductive effect (-I) that decreases the electron density of the aromatic ring. This introduction of fluorine substituents is a known strategy to increase the acidity of phenylboronic acids. nih.gov

The acidity of boronic acids is typically understood in the context of Lewis acidity, stemming from the empty p-orbital on the boron atom. rsc.orgnih.gov The electron-withdrawing fluorine atoms intensify the electron-deficient nature of the boron center, thereby increasing its Lewis acidity. nih.gov This enhancement is more pronounced than for a single fluorine substituent due to the additive inductive effects. For comparison, the pKa of unsubstituted phenylboronic acid is approximately 8.86, whereas the introduction of fluorine atoms can lower the pKa significantly. nih.gov The pKa values for various fluorinated phenylboronic acids range from 6.17 to 8.77, demonstrating the substantial impact of fluorination on acidity. nih.gov The increased Lewis acidity makes the boron atom a stronger acceptor for Lewis bases.

Simultaneously, the strong inductive effect of the two fluorine atoms deactivates the aromatic ring, making it less susceptible to electrophilic attack. The decreased electron density on the ring reduces its nucleophilicity. This deactivation is a critical factor in predicting the compound's reactivity in aromatic substitution reactions. Computational studies on related fluorinated compounds have shown that such substituents significantly impact the electronic delocalization between the dihydroxyboryl group and the aromatic ring. researchgate.net

Table 1: Comparison of pKa Values for Phenylboronic Acid and Selected Fluorinated Analogs
CompoundpKa ValueReference
Phenylboronic acid8.86 nih.gov
4-Fluorophenylboronic acid8.77 nih.gov
2,3,4,6-Tetrafluorophenylboronic acid6.17 nih.gov

Influence of the Formyl Group on Aromatic Reactivity and Regioselectivity in Chemical Transformations

The formyl group (-CHO) at the 5-position further modulates the reactivity of the aromatic ring. As a potent electron-withdrawing group, the formyl substituent operates through both a negative inductive effect (-I) and a negative resonance effect (-M). This dual action strongly deactivates the aromatic ring towards electrophilic substitution, complementing the effect of the vicinal fluorine atoms. purechemistry.org The presence of multiple electron-withdrawing groups makes the aromatic ring in 3,4-Difluoro-5-formylphenylboronic acid exceptionally electron-poor.

The formyl group also plays a crucial role in directing the regioselectivity of chemical transformations. In electrophilic aromatic substitution reactions, the formyl group is a meta-director. purechemistry.org Therefore, any incoming electrophile would preferentially attack the positions meta to the formyl group (and ortho/para to the boronic acid).

Furthermore, the electron-withdrawing nature of the formyl group contributes to the increased Lewis acidity of the boronic acid moiety. Studies on 4-formylphenylboronic acid show a decrease in its pKa compared to unsubstituted phenylboronic acid, a direct result of the aldehyde's electronic influence. acs.org In 3,4-Difluoro-5-formylphenylboronic acid, this effect is compounded by the fluorine atoms, resulting in a highly acidic boronic acid. The formyl group itself can participate in reactions, such as amination-reduction, to form other derivatives, highlighting its synthetic utility beyond its electronic influence. researchgate.net

Detailed Mechanistic Pathways in Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Compound

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are fundamental for forming carbon-carbon bonds using organoboron compounds. nih.gov The catalytic cycle for these reactions generally involves three key phases: oxidative addition, transmetalation, and reductive elimination. libretexts.org The specific electronic characteristics of 3,4-Difluoro-5-formylphenylboronic acid influence each of these steps.

Oxidative Addition: This initial step involves the insertion of a low-valent transition metal catalyst (typically Pd(0) or Ni(0)) into the carbon-halide bond of the coupling partner (an aryl halide). libretexts.orglibretexts.org While this step does not directly involve the boronic acid, the electronic nature of the boronic acid partner becomes critical in the subsequent transmetalation step. The efficiency of oxidative addition is often enhanced when the aryl halide contains electron-withdrawing groups. researchgate.net

Reductive Elimination: This is the final step, where the two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active metal catalyst. libretexts.org This step is generally favored when the ligands on the metal are bulky and electron-rich, as this promotes the necessary cis-geometry for elimination. libretexts.orgnih.gov The formation of the biaryl product concludes the catalytic cycle, allowing the regenerated catalyst to participate in a new round of reactions.

The success of a Suzuki-Miyaura coupling reaction involving an electron-deficient substrate like 3,4-Difluoro-5-formylphenylboronic acid is highly dependent on the careful selection of reaction conditions.

Base and Solvent Effects: The base plays a critical role in the transmetalation step by converting the neutral boronic acid to a more reactive boronate species. libretexts.org The strength and solubility of the base can significantly impact reaction yield and kinetics. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). nih.govresearchgate.net The choice of base is often linked to the solvent system. For instance, strong bases like NaOH may be optimal in THF/water mixtures. libretexts.org The solvent itself influences the solubility of the reactants and the stability of the intermediates. A range of solvents from anhydrous toluene (B28343) to aqueous mixtures can be used, and the optimal choice depends on the specific substrates and other reaction conditions. researchgate.netnih.gov

Table 2: Illustrative Effect of Different Bases on Suzuki Coupling Yield (Representative System)
BaseSolventYield (%)Reference
Na₂CO₃MeOH92 nih.gov
K₂CO₃MeOH72 (56 + 16) nih.gov
K₃PO₄MeOHSimilar to K₂CO₃ nih.gov
Cs₂CO₃MeOH61 nih.gov

Note: Yields are from a model system and serve to illustrate the impact of the base.

Investigations into the Reversible Covalent Interactions of the Boronic Acid Moiety with Lewis Bases

Boronic acids are well-known for their ability to engage in reversible covalent interactions with Lewis bases, most notably with 1,2- and 1,3-diols, to form cyclic boronate esters. nih.govacs.org This interaction is a cornerstone of their use in chemical sensors and biomaterials. nih.gov The reaction involves the Lewis acidic trigonal planar boronic acid reacting with a diol to form a more stable tetrahedral boronate ester. rsc.orgresearchgate.net

The equilibrium of this interaction is highly dependent on pH and the electronic nature of the boronic acid. rsc.org The presence of strong electron-withdrawing groups, such as the two fluorine atoms and the formyl group in 3,4-Difluoro-5-formylphenylboronic acid, significantly increases the Lewis acidity of the boron atom. nih.gov This enhanced acidity is expected to shift the equilibrium towards the formation of the boronate ester, leading to stronger binding with diols compared to less acidic arylboronic acids. lookchem.com

The mechanism involves the interaction between the empty p-orbital of the boron and an electron lone pair on an oxygen atom of the diol. rsc.org While the reaction can proceed with the neutral boronic acid, the formation of the boronate anion (by reaction with a base) can be 3-4 orders of magnitude faster. rsc.org The formation of the stable cyclic boronate ester is a dynamic process, and the covalent bonds can be cleaved under certain conditions, making the interaction reversible. nih.govbath.ac.ukbirmingham.ac.uk This reversibility is a key feature exploited in various applications, including the design of responsive materials and drug delivery systems. lookchem.com

Applications of 3,4 Difluoro 5 Formylphenylboronic Acid As a Versatile Building Block in Complex Organic Synthesis

Utility in Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation.

Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds, forming the backbone of countless complex molecules. The boronic acid group on the 3,4-difluoro-5-formylphenyl scaffold serves as an ideal handle for these transformations, particularly in the widely utilized Suzuki-Miyaura reaction.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating C(sp²)–C(sp²) bonds, essential for the synthesis of biaryl and styrenyl motifs found in pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net This palladium-catalyzed reaction couples an organoboron species, such as 3,4-Difluoro-5-formylphenylboronic acid, with an organic halide or triflate. semanticscholar.org

The presence of two electron-withdrawing fluorine atoms on the phenyl ring of 3,4-Difluoro-5-formylphenylboronic acid influences its reactivity. While electron-rich boronic acids are often highly reactive, the reaction conditions for electron-deficient partners can be optimized to achieve high yields. nih.gov The reaction is compatible with a wide range of functional groups, and the aldehyde on the boronic acid typically remains intact under standard Suzuki conditions, allowing for subsequent synthetic modifications. wikipedia.org

The general utility of this reaction allows for the coupling of 3,4-Difluoro-5-formylphenylboronic acid with various aryl, heteroaryl, and vinyl halides or triflates. organic-chemistry.org This versatility provides access to a diverse library of complex substituted biaryls and styrenes. beilstein-journals.org

Table 1: Representative Suzuki-Miyaura Reactions

EntryCoupling PartnerCatalyst/Base SystemProduct TypeRepresentative Structure
1Aryl Bromide (e.g., 4-Bromoanisole)Pd(PPh₃)₄ / Na₂CO₃BiarylBiaryl Product
2Heteroaryl Chloride (e.g., 2-Chloropyridine)Pd₂(dba)₃, SPhos / K₃PO₄HeterobiarylHeterobiaryl Product
3Vinyl Bromide (e.g., (E)-1-Bromo-2-phenylethene)Pd(OAc)₂ / PCy₃ / K₃PO₄StyrenylStyrenyl Product

The structures shown are illustrative examples of product classes accessible through this methodology.

While the Suzuki-Miyaura reaction is the primary pathway for utilizing boronic acids in C-C bond formation, the Negishi and Stille reactions are important analogous cross-coupling methods that employ different organometallic reagents. The Negishi reaction utilizes organozinc compounds, while the Stille reaction employs organotin reagents.

Direct participation of boronic acids in reactions termed "Negishi" or "Stille" is not conventional, as these names are defined by their specific organometallic nucleophiles. However, the strategic goal of these reactions—the palladium-catalyzed synthesis of biaryl and related structures—is shared. The choice between Suzuki, Negishi, and Stille couplings often depends on factors like functional group tolerance, availability of starting materials, and the specific electronic or steric properties of the coupling partners. Fluorinated aryl moieties, similar to the one in 3,4-Difluoro-5-formylphenylboronic acid, can be incorporated using any of these methods by starting with the appropriate organometallic precursor (boron, zinc, or tin). The Suzuki reaction, however, generally offers the advantages of lower toxicity and greater commercial availability of the organoboron reagents. nih.gov

Applications in Carbon-Heteroatom Bond Forming Reactions.

Beyond C-C bond formation, arylboronic acids are crucial reagents for constructing carbon-heteroatom bonds, which are prevalent in biologically active molecules. The Chan-Lam coupling reaction is a prime example of this capability.

The Chan-Lam (or Chan-Evans-Lam) coupling reaction provides a powerful method for forming aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds. wikipedia.org Unlike palladium-catalyzed methods like the Buchwald-Hartwig amination, the Chan-Lam coupling is typically catalyzed by copper complexes and can often be performed under mild conditions, open to the air, and at room temperature. wikipedia.orgorganic-chemistry.orgnrochemistry.com

The reaction involves the oxidative coupling of an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, amide, or phenol. organic-chemistry.orgnrochemistry.com 3,4-Difluoro-5-formylphenylboronic acid is a suitable substrate for this transformation, allowing the direct installation of its fluorinated, formyl-substituted aryl ring onto a variety of nitrogen and oxygen nucleophiles. This capability is highly valuable for the synthesis of complex amines and ethers. The reaction proceeds through a proposed copper(III) intermediate that undergoes reductive elimination to furnish the desired product. wikipedia.org

Table 2: Representative Chan-Lam Coupling Reactions

EntryNucleophileCopper Catalyst/BaseBond FormedProduct TypeRepresentative Structure
1AnilineCu(OAc)₂ / PyridineC-NDiarylamineDiarylamine Product
2Benzyl (B1604629) AlcoholCu(OAc)₂ / Et₃NC-OAryl EtherAryl Ether Product
3PyrrolidineCu(OAc)₂ / DMAPC-NN-Aryl HeterocycleN-Aryl Heterocycle Product

The structures shown are illustrative examples of product classes accessible through this methodology.

Role in Multi-Component Reactions (MCRs) and Cascade Sequences.

The efficiency of modern organic synthesis is greatly enhanced by multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov Cascade reactions, which involve a sequence of intramolecular transformations, are also key to building molecular complexity rapidly. nih.govrsc.org The unique structure of 3,4-Difluoro-5-formylphenylboronic acid makes it an excellent substrate for such processes.

The Petasis Borono-Mannich (PBM) reaction is a prominent MCR that combines an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to generate highly substituted amines, including valuable α-amino acids. nih.govwikipedia.orgorganic-chemistry.org The reaction is prized for its operational simplicity and its ability to construct complex amine scaffolds from readily available starting materials. nih.gov

In the Petasis reaction, 3,4-Difluoro-5-formylphenylboronic acid serves as the arylating agent. The reaction typically proceeds by the condensation of the amine and carbonyl components to form an iminium ion intermediate. The boronic acid then adds its aryl group to the iminium carbon, forming a new C-C bond and generating the final amine product. The use of α-hydroxy aldehydes or glyoxylic acid as the carbonyl component provides direct access to α-amino acids and 1,2-amino alcohols, respectively. wikipedia.orgorganic-chemistry.org The electron-deficient nature of the 3,4-difluoro-5-formylphenyl ring makes this boronic acid a suitable component, particularly under thermal or microwave conditions, for accessing novel, highly functionalized amino acid derivatives. organic-chemistry.org

Table 3: Representative Petasis Borono-Mannich Reaction

Amine ComponentCarbonyl ComponentBoronic AcidProduct TypeRepresentative Structure
PiperidineGlyoxylic Acid3,4-Difluoro-5-formylphenylboronic acidα-Amino Acid Derivativealpha-Amino Acid Derivative

The structure shown is an illustrative example of a product class accessible through this methodology.

Electrophilic and Nucleophilic Transformations of the Formyl Group for Derivatization.

The aldehyde functionality in 3,4-Difluoro-5-formylphenylboronic acid is a key site for a variety of chemical transformations, including reductions, oxidations, and condensation reactions. These reactions allow for the introduction of new functional groups and the extension of the molecular framework.

The formyl group can be readily reduced to a primary alcohol, yielding 3,4-difluoro-5-(hydroxymethyl)phenylboronic acid. This transformation is typically achieved using mild reducing agents to avoid the reduction of other functional groups.

A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at temperatures ranging from 0 °C to room temperature. The borohydride ion (BH₄⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol. The existence of the product, [3,4-difluoro-5-(hydroxymethyl)phenyl]boronic acid, is documented in chemical databases, confirming the viability of this reduction. molport.comekb.eg

The resulting benzylic alcohol can be further functionalized. For instance, it can be converted into a leaving group, such as a tosylate or a halide, for subsequent nucleophilic substitution reactions. Alternatively, it can undergo etherification or esterification to introduce a wide range of substituents, further expanding the molecular diversity of the derivatives.

Table 1: Reduction of 3,4-Difluoro-5-formylphenylboronic Acid This table is based on general knowledge of aldehyde reductions and the confirmed existence of the product. Specific experimental data for this exact reaction was not found in the provided search results.

ReagentSolventProduct
Sodium Borohydride (NaBH₄)Methanol/Ethanol3,4-Difluoro-5-(hydroxymethyl)phenylboronic acid

The aldehyde group can be oxidized to a carboxylic acid, affording 3,4-difluoro-5-carboxyphenylboronic acid. This transformation introduces a new acidic functional group that can participate in a variety of coupling reactions, most notably amide bond formation.

Several methods are available for the oxidation of aldehydes to carboxylic acids. chemicalbook.com A potential issue with formylphenylboronic acids in alkaline conditions is the Cannizzaro reaction, where the aldehyde undergoes disproportionation to yield both the corresponding carboxylic acid and alcohol. This has been noted for 4-formylphenylboronic acid at a pH above 11. google.com However, under controlled conditions, selective oxidation can be achieved.

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) under neutral or slightly acidic conditions, or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) followed by an oxidative workup. The synthesis of the analogous 3-carboxyphenylboronic acid has been reported from 3-cyanophenylboronic acid by hydrolysis with potassium hydroxide (B78521) in ethylene (B1197577) glycol followed by acidification, achieving an 89% yield. chemicalbook.com This indicates the stability of the carboxyphenylboronic acid moiety under certain reaction conditions.

Table 2: Potential Oxidation Reactions for 3,4-Difluoro-5-formylphenylboronic Acid This table presents generally applicable oxidation methods. Specific experimental data for the direct oxidation of 3,4-Difluoro-5-formylphenylboronic acid was not found in the provided search results.

Oxidizing AgentConditionsProduct
Potassium Permanganate (KMnO₄)Neutral or acidic3,4-Difluoro-5-carboxyphenylboronic acid
Pyridinium Dichromate (PDC)DMF3,4-Difluoro-5-carboxyphenylboronic acid

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases or imines. nih.gov This reaction is a powerful tool for introducing nitrogen-containing substituents and for the construction of more complex molecular scaffolds.

The reaction typically involves refluxing the aldehyde with a primary amine in a solvent such as ethanol, often with a catalytic amount of a weak acid like acetic acid to facilitate the dehydration step. nih.govnih.govinternationaljournalcorner.com The formation of Schiff bases from substituted aromatic aldehydes and anilines is a well-established transformation. internationaljournalcorner.com Research on the catalytic activity of boronic acids has shown that 3,5-difluoroarylboronic acid can effectively catalyze the formation of Schiff bases from aromatic aldehydes and 2-(4-aminophenyl)acetonitrile, achieving high yields at room temperature. researchgate.net This strongly suggests that 3,4-Difluoro-5-formylphenylboronic acid would readily react with various anilines under similar conditions to form the corresponding imines.

The resulting imine can be a stable final product or can be used as an intermediate for further transformations, such as reduction to a secondary amine or participation in cycloaddition reactions.

Table 3: Representative Schiff Base Formation This table is based on a reported reaction with a structurally similar compound, 3,5-difluoroarylboronic acid, as a catalyst for Schiff base formation. researchgate.net

Amine ReactantCatalystProduct
Substituted AnilinesAcetic Acid (catalytic) or Arylboronic AcidN-(substituted phenyl)-1-(3,4-difluoro-5-formylphenyl)methanimine

Strategic Incorporation into Heterocyclic Systems and Macrocycles.

The unique combination of a reactive aldehyde, a versatile boronic acid, and a fluorinated aromatic ring makes 3,4-Difluoro-5-formylphenylboronic acid an ideal precursor for the synthesis of complex heterocyclic and macrocyclic structures.

The formyl group can be used to build a part of a heterocyclic ring, for example, through condensation reactions followed by cyclization. The synthesis of quinazolinones, for instance, can be achieved through the reaction of an anthranilamide with an aldehyde. organic-chemistry.orgnih.gov Similarly, pyridopyrimidine scaffolds, which are of significant interest in medicinal chemistry, can be synthesized from precursors containing aldehyde functionalities. nih.govnih.gov

The boronic acid group is most famously employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This reaction allows for the formation of carbon-carbon bonds between the boronic acid and a variety of aryl or vinyl halides or triflates. This methodology is a cornerstone of modern organic synthesis and is widely used in the construction of biaryl systems, which are common motifs in pharmaceuticals and materials science.

For macrocyclization, an intramolecular Suzuki-Miyaura coupling is a powerful strategy. nih.gov A linear precursor containing both the 3,4-Difluoro-5-formylphenylboronic acid moiety and a suitable halide or triflate at another position can be cyclized under palladium catalysis to form a macrocycle. The formyl group can either be a part of the macrocyclic backbone or a functional handle for post-macrocyclization modifications. The efficiency of such macrocyclization often depends on factors like ring size, conformation of the linear precursor, and the specific reaction conditions. nih.gov

Table 4: Potential Applications in Heterocycle and Macrocycle Synthesis

Synthetic TargetKey ReactionRole of 3,4-Difluoro-5-formylphenylboronic Acid
QuinazolinesCondensation/CyclizationAldehyde source for ring formation
PyridopyrimidinesMulticomponent ReactionAldehyde component
Biaryl CompoundsSuzuki-Miyaura CouplingBoronic acid partner
MacrocyclesIntramolecular Suzuki-Miyaura CouplingBoronic acid partner for ring closure

Computational and Theoretical Studies on 3,4 Difluoro 5 Formylphenylboronic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and geometry of boronic acid derivatives. lodz.pl For 3,4-Difluoro-5-formylphenylboronic acid, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be utilized to determine its most stable three-dimensional structure. nih.gov

These calculations optimize the molecular geometry by finding the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. Key parameters of interest would include the C-B, B-O, C-F, and C=O bond lengths, as well as the planarity of the phenyl ring and the orientation of the formyl and boronic acid groups. The boronic acid moiety, B(OH)₂, has a trigonal planar geometry around the sp² hybridized boron atom. lodz.pl Conformational analysis is also crucial, particularly concerning the rotation of the two hydroxyl (-OH) groups, which can lead to different stable conformers (e.g., cis-trans configurations) with slight energy differences. nih.gov Studies on similar phenylboronic acids have shown that such energy differences can be on the order of 0.7 to 3.3 kcal/mol. nih.gov The presence of intramolecular hydrogen bonding between the boronic acid hydrogens and the adjacent formyl oxygen would also be a key feature to investigate, as it can significantly influence the compound's conformation and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are critical indicators of a molecule's electrophilic and nucleophilic behavior. youtube.comimperial.ac.uk

For 3,4-Difluoro-5-formylphenylboronic acid, the HOMO would likely be distributed over the aromatic ring, while the LUMO would be expected to have significant contributions from the electron-deficient boron atom and the formyl group. The electron-withdrawing nature of the two fluorine atoms and the formyl group would be predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylboronic acid. nih.gov

The HOMO-LUMO energy gap (ΔE) is a key parameter for assessing molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. uniroma2.it FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack. The regions of the molecule with the largest HOMO coefficients are susceptible to electrophilic attack, while regions with the largest LUMO coefficients are prone to nucleophilic attack. youtube.com This analysis is invaluable for understanding how the molecule will behave in various chemical reactions.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Phenylboronic Acid (3-Fluorophenylboronic Acid).
ParameterValue (eV)
HOMO Energy-9.65
LUMO Energy-2.54
Energy Gap (ΔE)7.11

Data derived from computational studies on 3-fluorophenylboronic acid provides an example of typical FMO parameters. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and bonding interactions within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs, which aligns closely with the intuitive Lewis structure concept. wikipedia.orgusc.edu

In 3,4-Difluoro-5-formylphenylboronic acid, NBO analysis would quantify the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. uni-muenchen.de This is particularly useful for analyzing hyperconjugative interactions, such as the interaction between the lone pairs on the oxygen and fluorine atoms and the antibonding orbitals of adjacent bonds (e.g., σ* C-C or σ* C-B). The strength of these interactions is estimated using second-order perturbation theory, providing a stabilization energy (E(2)) value. wisc.edu

Key interactions to be investigated in this molecule would include:

The nature of the C-B bond, including its polarization and hybrid composition.

Intramolecular hydrogen bonding between the boronic acid -OH groups and the formyl oxygen.

The delocalization of electron density from the phenyl ring to the electron-withdrawing formyl and boronic acid groups.

NBO analysis also provides "natural charges" on each atom, which are generally considered more reliable than those derived from other methods like Mulliken population analysis. usc.edu

Table 2: Example of NBO Second-Order Perturbation Analysis for Methylamine, Illustrating Donor-Acceptor Interactions.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
C-H (σ)N-H (σ)3.55
N (Lone Pair)C-H (σ)8.13

This representative data for methylamine illustrates the type of stabilization energies calculated in NBO analysis to quantify intramolecular interactions. wisc.edu

Quantum Chemical Modeling of Reaction Mechanisms, Transition States, and Kinetic Isotope Effects

Quantum chemical modeling is essential for elucidating the detailed mechanisms of chemical reactions. For 3,4-Difluoro-5-formylphenylboronic acid, a primary application is in modeling its participation in Suzuki-Miyaura cross-coupling reactions. mdpi.comacs.org DFT calculations can map the entire potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three main steps:

Oxidative Addition: The aryl halide adds to the palladium(0) catalyst.

Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This is often the rate-determining step. nih.gov

Reductive Elimination: The coupled product is eliminated, regenerating the palladium(0) catalyst. nih.gov

Computational modeling can clarify the role of the base, which facilitates the formation of a more reactive boronate species, and the solvent in the transmetalation step. nih.gov By calculating the activation energy barriers for each step, researchers can understand the reaction kinetics and predict how substituents on the phenylboronic acid, such as the fluoro and formyl groups, influence the reaction rate. mdpi.com While not explicitly detailed in the provided sources, kinetic isotope effect calculations could be used to validate proposed transition state structures by comparing computed and experimental results.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies) to Aid Experimental Characterization

Computational methods are highly effective in predicting spectroscopic properties, which serves as a powerful tool for confirming experimentally determined structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Invariant Atomic Orbital (GIAO) method in conjunction with DFT. nih.govnih.gov Calculations are typically performed on the optimized geometry of the molecule. For accurate predictions that can be compared with experimental data, it is often necessary to include solvent effects, for example, by using a Polarizable Continuum Model (PCM). nih.govgithub.io Computational predictions can help assign complex spectra and distinguish between different isomers or conformers.

Table 3: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for 3-Fluorophenylboronic Acid in DMSO.
Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C1114.5117.8
C2123.6126.1
C3163.1165.7
C4118.8121.9
C5130.6133.1
C6135.2137.9

Data from a study on 3-fluorophenylboronic acid illustrates the typical agreement between calculated and experimental NMR shifts. nih.gov

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational frequencies. nih.gov The calculated harmonic frequencies are often systematically higher than experimental values and are therefore typically multiplied by a scaling factor to improve agreement. nih.gov This analysis allows for the assignment of specific absorption bands in the experimental spectrum to particular vibrational modes of the molecule, such as O-H stretching, B-O stretching, C-B stretching, and the vibrations of the aromatic ring. nih.govcdnsciencepub.com

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Phenylboronic Acid.
ModeCalculated Frequency (cm⁻¹)Assignment
ν(O-H)3280O-H stretching
ν(B-O)1363B-O asymmetric stretching
ν(B-C)1093B-C stretching
δ(B-O-H)1002B-O-H deformation

This table shows examples of vibrational mode assignments based on experimental and computational studies of phenylboronic acid. cdnsciencepub.com

Advanced Methodologies and Innovative Applications of 3,4 Difluoro 5 Formylphenylboronic Acid

Supramolecular Chemistry and Molecular Recognition Phenomena

The boronic acid moiety is a cornerstone of supramolecular chemistry, renowned for its ability to form reversible covalent bonds with diols. This interaction is fundamental to constructing complex, self-assembling architectures and smart materials that respond to external stimuli.

The primary mechanism for self-assembly involving 3,4-Difluoro-5-formylphenylboronic acid is its reaction with 1,2- or 1,3-diol-containing molecules to form five- or six-membered cyclic boronate esters. This reversible covalent interaction is a powerful tool for the programmed assembly of supramolecular structures. The presence of the difluoro- and formyl- groups on the phenyl ring modulates the Lewis acidity of the boron center and introduces additional sites for non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can direct the spatial arrangement of the assembling components.

These strategies can be employed to construct a variety of architectures, from simple dimeric complexes to complex polymeric chains or cross-linked networks like hydrogels. For instance, combining this boronic acid with a molecule containing two diol units could lead to the formation of linear polymer chains. Similarly, reaction with a multi-diol "linker" can result in the formation of porous organic salts or other extended crystalline structures.

Polymers and materials containing phenylboronic acid (PBA) are recognized for their stimuli-responsive nature. nih.gov These "smart" systems can undergo structural or property changes in response to specific environmental triggers. nih.gov The boronate esters formed between 3,4-Difluoro-5-formylphenylboronic acid and diols are sensitive to several stimuli, making this compound a valuable building block for such systems.

pH-Responsiveness: The boronic acid-diol interaction is highly dependent on pH. nih.gov In aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral state. The anionic form binds more strongly with diols. Consequently, a change in the pH of the medium can be used to either trigger the assembly of a supramolecular structure by promoting boronate ester formation or induce its disassembly by breaking these bonds.

Sugar-Responsiveness: Phenylboronic acids are well-known for their ability to bind with saccharides (which are rich in diol motifs). This property allows for the design of systems that can release an encapsulated cargo (e.g., a drug) in the presence of a specific sugar, such as glucose. nih.gov This makes 3,4-Difluoro-5-formylphenylboronic acid a candidate for developing glucose-sensing materials or targeted drug delivery vehicles. sigmaaldrich.com

Redox-Responsiveness: Some boronic acid-based polymers can be made sensitive to redox conditions, such as the presence of hydrogen peroxide (H₂O₂). nih.gov

The formyl group on the ring provides a reactive handle for covalently integrating the boronic acid into larger polymer backbones or onto surfaces, facilitating the creation of robust, stimuli-responsive materials like self-healing hydrogels. nih.gov

Catalytic Applications Utilizing the Boronic Acid Moiety

Arylboronic acids are versatile catalysts, functioning as both organocatalysts and Lewis acids in a variety of organic transformations. The electron-withdrawing nature of the two fluorine atoms and the formyl group on 3,4-Difluoro-5-formylphenylboronic acid enhances the Lewis acidity of the boron atom, potentially boosting its catalytic efficacy compared to unsubstituted phenylboronic acid.

Phenylboronic acids are effective catalysts for dehydration reactions, most notably the direct condensation of carboxylic acids and amines to form amides. This transformation is crucial in polymer chemistry for synthesizing polyamides (nylons) and polyimides. Research has shown that fluorinated phenylboronic acids, such as 3,4,5-trifluorophenylboronic acid, can effectively catalyze the direct polycondensation of various carboxylic acids and amines to produce high molecular weight polymers. researchgate.net The proposed mechanism involves the formation of an acyloxyborate intermediate, which facilitates the dehydration process. researchgate.net Given its structural similarities, 3,4-Difluoro-5-formylphenylboronic acid is expected to be a competent catalyst for these and other condensation reactions, including esterifications.

Table 1: Potential Organocatalytic Reactions

Reaction Type Reactants Product Potential Role of the Catalyst
Amidation Carboxylic Acid + Amine Amide + Water Activates the carboxylic acid for nucleophilic attack by the amine.
Esterification Carboxylic Acid + Alcohol Ester + Water Activates the carboxylic acid for nucleophilic attack by the alcohol.
Polycondensation Dicarboxylic Acid + Diamine Polyamide + Water Facilitates stepwise growth of polymer chains via repeated amidation. researchgate.net

The empty p-orbital of the boron atom allows boronic acids to function as Lewis acids, activating substrates towards nucleophilic attack. This principle is widely used in stereoselective synthesis. nih.gov Chiral ligands can be combined with boron-based Lewis acids to create catalysts for enantioselective reactions. scholaris.ca For example, boronic acids can catalyze allylboron additions to aldimines, where the Lewis acid helps accelerate key steps like 1,3-borotropic shifts to achieve high diastereoselectivity and enantioselectivity. nih.gov

While 3,4-Difluoro-5-formylphenylboronic acid is achiral itself, it can be used in conjunction with chiral auxiliaries or ligands to direct the stereochemical outcome of a reaction. The enhanced Lewis acidity due to the fluorine atoms could lead to higher reaction rates and potentially improved selectivity. Such catalytic systems are valuable for synthesizing complex molecules with specific three-dimensional structures, a critical task in pharmaceutical and materials science.

Table 2: Principles of Lewis Acid Catalysis

Catalysis Type Key Principle Potential Application
Enantioselective Uses a chiral catalyst to favor the formation of one enantiomer over the other. Synthesis of chiral amines or alcohols. nih.govscholaris.ca
Diastereoselective Controls the formation of one diastereomer over another in a reaction that creates a new stereocenter. Formal ene reactions or additions to carbonyls/imines. nih.govrsc.org

Development of Chemical Probes and Sensory Systems for Molecular Recognition (e.g., specific chemical moieties)

The dual functionality of a formyl group and a boronic acid on the same aromatic ring makes 3,4-Difluoro-5-formylphenylboronic acid an ideal platform for developing chemical probes and sensors. Research on analogous compounds, like 2-formylphenylboronic acid, demonstrates a powerful strategy for protein labeling and detection. nih.gov

This approach involves the reaction of the formyl group with an α-nucleophile (such as a hydrazide-functionalized ligand) to form a stable iminoboronate linkage. nih.gov This creates a modular probe where the ligand part can be designed to bind to a specific protein of interest. The key advantages of this system are:

Modular Assembly: Probes can be constructed rapidly by simply mixing the formylphenylboronic acid component with a ligand carrying a compatible nucleophile. This can even be done in the presence of complex protein mixtures. nih.gov

Reversible Tagging: The iminoboronate linkage is reversible. This allows for subsequent exchange reactions, for instance, to swap the initial ligand for one carrying a fluorophore or another reporter tag for visualization or enrichment. nih.gov

Targeted Sensing: The boronic acid component can simultaneously act as a recognition site for other molecules, such as saccharides. This could enable the design of dual-mode probes that report on both the presence of a protein target and a small molecule like glucose. sigmaaldrich.com

The fluorine atoms on the phenyl ring can also be exploited to fine-tune the electronic properties of the probe or to serve as a reporter for ¹⁹F NMR spectroscopy, a background-free analytical technique.

Analytical Methodologies for the Characterization of 3,4 Difluoro 5 Formylphenylboronic Acid in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 3,4-Difluoro-5-formylphenylboronic acid, providing detailed information about its proton, carbon, fluorine, and boron environments.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy is fundamental for identifying the hydrogen atoms within the molecule. The spectrum of 3,4-Difluoro-5-formylphenylboronic acid is expected to exhibit distinct signals for the aldehydic proton and the two aromatic protons. The aldehydic proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically between 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The two aromatic protons will show complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The proton at the C6 position is expected to resonate as a doublet of doublets, influenced by the ortho-fluorine at C4 and the meta-proton at C2. Similarly, the proton at the C2 position will appear as a doublet of doublets, with coupling to the ortho-proton at C6 and the meta-fluorine at C4. The signals for the boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, making them less reliable for structural confirmation without specific experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,4-Difluoro-5-formylphenylboronic acid

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-CHO 9.8 - 10.5 s
Ar-H (C2) 7.5 - 8.0 dd
Ar-H (C6) 7.3 - 7.8 dd

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum will be characterized by signals for the carbonyl carbon, the carbon bearing the boronic acid group, and the four other aromatic carbons. The aldehydic carbonyl carbon is expected to have a chemical shift in the range of 185-195 ppm. The carbon atom attached to the boron (C5) will likely appear around 130-140 ppm, though its signal can sometimes be difficult to detect due to quadrupolar relaxation of the adjacent boron nucleus. rsc.org The carbons attached to fluorine (C3 and C4) will exhibit large one-bond C-F coupling constants, a characteristic feature in their NMR signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,4-Difluoro-5-formylphenylboronic acid

Carbon Predicted Chemical Shift (δ, ppm)
-CHO 185 - 195
C-B 130 - 140
C-F (C3, C4) 150 - 165 (with large ¹JCF)

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing the fluorine atoms in the molecule. For 3,4-Difluoro-5-formylphenylboronic acid, two distinct signals are expected, corresponding to the fluorine atoms at the C3 and C4 positions. The chemical shifts of these fluorine atoms are influenced by the electronic effects of the adjacent substituents. The fluorine at C3 will be coupled to the adjacent aromatic proton at C2, while the fluorine at C4 will be coupled to the aromatic proton at C6. These couplings will result in doublet of doublets or more complex multiplets for each fluorine signal. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. rsc.org

Table 3: Predicted ¹⁹F NMR Chemical Shifts for 3,4-Difluoro-5-formylphenylboronic acid

Fluorine Predicted Chemical Shift (δ, ppm)
F (C3) -110 to -130

Boron-11 (¹¹B) NMR Spectroscopy for Boron Coordination and Hybridization States

Boron-11 (¹¹B) NMR spectroscopy is crucial for determining the coordination state of the boron atom. For a trigonal planar (sp² hybridized) boronic acid, a single broad resonance is typically observed between 27 and 33 ppm. rsc.org Upon complexation or in basic solutions, the boron atom can become tetracoordinated (sp³ hybridized), which results in a significant upfield shift to a range of 3-10 ppm. This technique is particularly useful for studying interactions of the boronic acid with diols or other Lewis bases.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of 3,4-Difluoro-5-formylphenylboronic acid. By providing a highly accurate mass measurement, HRMS can definitively establish the molecular formula. The calculated exact mass of 3,4-Difluoro-5-formylphenylboronic acid (C₇H₅BF₂O₃) is 186.0299 g/mol . Experimental HRMS data that matches this value to within a few parts per million (ppm) provides strong evidence for the compound's identity.

Table 4: Calculated Exact Mass for 3,4-Difluoro-5-formylphenylboronic acid

Molecular Formula Calculated Exact Mass (m/z)

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of 3,4-Difluoro-5-formylphenylboronic acid and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of boronic acids. waters.com Reversed-phase HPLC, often with a C18 column, is a common approach. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid or trifluoroacetic acid, is typically employed. waters.comsigmaaldrich.com Detection is commonly performed using a UV detector, as the aromatic ring provides a chromophore. Gradient elution is often necessary to achieve good separation of the boronic acid from impurities and other reactants. waters.com

Gas Chromatography (GC) can also be used for the analysis of boronic acids, although derivatization is often required to improve volatility and thermal stability. Boronic acids can be converted to more volatile esters, for example, by reaction with a diol, prior to GC analysis. GC coupled with mass spectrometry (GC-MS) provides both separation and identification capabilities.

Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring reaction progress. A suitable solvent system can be developed to separate the starting materials, intermediates, and products on a TLC plate, which can then be visualized under UV light. mdpi.com

Table 5: Mentioned Compounds

Compound Name
3,4-Difluoro-5-formylphenylboronic acid
Acetonitrile
Methanol
Formic acid

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of boronic acids, offering robust methods for separation and quantification. waters.com Its utility lies in its adaptability for a wide range of analytes, including those like 3,4-Difluoro-5-formylphenylboronic acid, which are common in pharmaceutical development and synthetic chemistry. waters.comwaters.com

Research Findings: The separation of boronic acids is typically achieved using reverse-phase HPLC. A systematic approach to method development often involves screening different column stationary phases and mobile phase pH to achieve optimal retention and resolution. waters.comwaters.com For instance, C18 stationary phases are commonly tested at both low and high pH. waters.comwaters.com At low pH (e.g., using formic acid as a modifier), boronic acids are generally neutral and exhibit good retention, whereas at high pH (e.g., using ammonium (B1175870) hydroxide), the acidic boronic acid group can become partially charged, altering retention behavior. waters.comwaters.com

Modern HPLC columns incorporating technologies like MaxPeak High Performance Surfaces (HPS) are particularly beneficial for analyzing acidic compounds. This technology mitigates the non-specific adsorption of analytes onto the metal surfaces of the column hardware, which can otherwise lead to poor peak shape and recovery. waters.com

For detection, standard UV/Visible absorbance is a common choice. sigmaaldrich.com However, for enhanced sensitivity and selectivity, a post-column derivatization technique can be employed. One such method involves an online reaction with alizarin (B75676) after HPLC separation. wur.nlnih.gov The boronic acid reacts with alizarin to form a fluorescent complex, which is then detected by a fluorescence detector (e.g., at an excitation wavelength of 469 nm and an emission wavelength of 610 nm). wur.nlnih.gov This approach allows for the selective detection of various boronic acids with detection limits in the low micromolar range. wur.nlnih.gov

Table 1: Representative HPLC Method Parameters for Boronic Acid Analysis

ParameterDescriptionSource
Column XSelect™ Premier HSS T3 or XBridge Premier BEH C18; often with particle sizes from 2.5 to 5 µm. waters.com
Mobile Phase A Aqueous buffer, e.g., Water with 0.1% Formic Acid (low pH) or 10 mM Ammonium Hydroxide (B78521) (high pH). waters.comwaters.com
Mobile Phase B Organic solvent, typically Acetonitrile. sigmaaldrich.com
Elution Mode Gradient elution is common, starting with a low percentage of organic phase and ramping up to separate compounds with different polarities. waters.com
Detection UV/Vis Absorbance or Fluorescence with post-column derivatization (e.g., with Alizarin). sigmaaldrich.comwur.nlnih.gov
Flow Rate Typically in the range of 0.2 to 1.0 mL/min for analytical scale columns. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical tool, but its direct application to polar, non-volatile compounds like boronic acids is challenging. The high polarity and low volatility of 3,4-Difluoro-5-formylphenylboronic acid prevent it from being readily analyzed by direct injection GC.

Research Findings: To make boronic acids amenable to GC analysis, a chemical derivatization step is required. chromatographyonline.com This process converts the polar boronic acid group into a more volatile and thermally stable derivative. For example, research on related boron compounds has shown that tetrahydroxydiboron (B82485) (BBA), which is not detectable by direct GC injection, can be derivatized into the more volatile bis(pinacolato)diboron (B136004) (BPD) by reacting it with pinacol (B44631). chromatographyonline.com This derivatized product can then be readily separated and detected using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. chromatographyonline.com

This derivatization strategy would be a necessary prerequisite for analyzing 3,4-Difluoro-5-formylphenylboronic acid by GC. The resulting derivative could then be separated on a common non-polar capillary column, such as an Agilent HP-5MS, and quantified. chromatographyonline.com This approach is particularly useful for detecting and quantifying boronic acid-based impurities in complex matrices, such as active pharmaceutical ingredients (APIs). chromatographyonline.com

Table 2: General Approach for GC-MS Analysis of a Boronic Acid

StepDescriptionSource
1. Derivatization Reaction of the boronic acid with an agent like pinacol to form a volatile boronate ester. chromatographyonline.com
2. GC System An Agilent 7890B GC system or equivalent. chromatographyonline.com
3. GC Column A non-polar capillary column, such as an Agilent HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). chromatographyonline.com
4. Carrier Gas High purity helium with a constant flow. chromatographyonline.com
5. Detection Mass Spectrometry (MS) for identification and quantification. A Flame Ionization Detector (FID) can also be used. chromatographyonline.com

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

Research Findings: While a specific crystal structure for 3,4-Difluoro-5-formylphenylboronic acid was not identified in the surveyed literature, the analysis of closely related isomers provides significant insight into its likely solid-state structure. A study on the analog, 2,3-Difluoro-4-formylphenylboronic acid , revealed detailed structural features. nih.gov In this molecule, the formyl group was found to be coplanar with the benzene (B151609) ring, while the boronic acid group is twisted relative to this plane. nih.gov

The crystal packing is dominated by strong intermolecular hydrogen bonds. The molecules organize into infinite chains via O-H···O hydrogen bonds between the boronic acid groups of adjacent molecules. nih.gov These chains are further connected by another set of strong O-H···O hydrogen bonds, creating a folded layer structure. nih.gov Such detailed analysis allows for a precise understanding of the supramolecular architecture, which is governed by these non-covalent interactions. This type of analysis would be directly applicable to elucidating the solid-state structure and conformational preferences of 3,4-Difluoro-5-formylphenylboronic acid, should suitable crystals be obtained.

Table 3: Representative Crystallographic Data for a Difluoro-formylphenylboronic Acid Analog

ParameterObservation for 2,3-Difluoro-4-formylphenylboronic acidSource
Molecular Formula C₇H₅BF₂O₃ nih.gov
Molecular Conformation The formyl group is coplanar with the benzene ring; the boronic acid group is twisted with respect to the ring. nih.gov
Primary Intermolecular Interaction O-H···O hydrogen bonds. nih.gov
Supramolecular Structure Formation of infinite chains which are connected into folded layers. nih.gov
Secondary Interactions The layers are paired due to B···F interactions. nih.gov

Q & A

Basic Research Questions

Q. What is the role of 3,4-Difluoro-5-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, and how does its structure influence reactivity?

  • Answer : The compound’s boronic acid group enables carbon-carbon bond formation via Suzuki-Miyaura coupling, while the fluorine atoms and formyl group modulate electronic and steric effects. Fluorine’s electron-withdrawing nature enhances electrophilicity at the boron center, improving oxidative addition efficiency. The formyl group offers a site for post-functionalization (e.g., reductive amination) to generate complex architectures .
  • Methodology : Optimize coupling conditions (e.g., Pd catalyst, base, solvent) using NMR to track reaction progress. Compare yields with analogs lacking fluorine or formyl groups to isolate structural contributions .

Q. How can researchers verify the purity and structural integrity of 3,4-Difluoro-5-formylphenylboronic acid?

  • Answer : Use a combination of:

  • HPLC (>97% purity threshold).
  • NMR (¹H/¹³C/¹⁹F) to confirm fluorine positions and formyl proton resonance (~9.8–10.2 ppm).
  • FT-IR to identify boronic acid B-O (~1340 cm⁻¹) and formyl C=O (~1700 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • Work under inert atmosphere (N₂/Ar) to prevent boronic acid oxidation.
  • Use PPE (gloves, goggles) due to irritant risks.
  • Store at 0–6°C to minimize decomposition.
  • In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do competing electronic effects (fluorine vs. formyl) influence regioselectivity in cross-coupling reactions?

  • Answer : Fluorine’s -I effect increases boron electrophilicity, favoring transmetalation, while the formyl group’s resonance can sterically hinder certain Pd intermediates. DFT studies (B3LYP/6-31G*) show fluorine’s electron withdrawal reduces energy barriers for oxidative addition by 5–8 kcal/mol compared to non-fluorinated analogs .
  • Methodology : Perform kinetic studies with substituent-varied analogs. Use computational modeling to map transition-state geometries and electron density distributions .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer efficacy)?

  • Answer : Discrepancies arise from assay conditions (e.g., pH affecting boronic acid hydration) or structural analogs misattributed to the parent compound.

  • Steps :

Validate compound identity via LC-MS.

Test under controlled pH (7.4 vs. 5.5) to assess boronate ester formation.

Compare with 3-fluoro-4-formylphenylboronic acid to isolate difluoro effects .

Q. What strategies optimize this compound’s stability in aqueous reaction media?

  • Answer :

  • Use co-solvents (e.g., THF:H₂O 4:1) to reduce boronic acid hydrolysis.
  • Add diols (e.g., pinacol) to form stable boronate esters, reversible under coupling conditions.
  • Monitor degradation via ¹¹B NMR, observing shifts from trigonal (active) to tetrahedral (inactive) boron .

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Reactant of Route 1
Reactant of Route 1
3,4-Difluoro-5-formylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.